Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

Carbohydrate Chemistry Crystallography Glycosylation

Researchers require a stable, α-configured thioglycoside donor for reliable stereoselective glycosylation to build complex polymannosaccharides or glycomimetic libraries. Generic substitution risks altered activation kinetics and failed α-mannosidic linkage formation. - Crystalline solid with confirmed α-anomeric configuration by X-ray crystallography, ensuring predictable donor reactivity. - 'Armed' tetraacetyl protection enables high-yielding (80%) synthesis, as demonstrated in ketoheptose construction. - Validated as the direct precursor for synthesizing bioactive 1-thio-α-D-mannopyranoside derivatives with insulin-modulating activity.

Molecular Formula C20H24O9S
Molecular Weight 440.5 g/mol
CAS No. 108032-93-5
Cat. No. B019521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside
CAS108032-93-5
Synonyms(+)-Phenyl 1-Thio-α-D-mannopyranoside Tetraacetate; 
Molecular FormulaC20H24O9S
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1
InChIKeyJCKOUAWEMPKIAT-SWBPCFCJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Tetraacetyl-α-thiomannopyranoside Overview


Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside (CAS 108032-93-5) is a fully acetylated thioglycoside donor widely employed in carbohydrate synthesis. As an α-thiomannoside, it provides a stable yet selectively activatable anomeric leaving group, making it a cornerstone building block for the construction of polymannosaccharides and other complex glycans. [1] Its solid-state structure has been determined to be orthorhombic with space group P212121 and unit cell dimensions a=9.1731(11), b=11.574(2), c=21.199(3) Å, confirming the α-anomeric configuration essential for its donor properties. [2]

WorkflowThioglycoside donor for glycan assembly
Selectionα-Anomeric configuration confirmed by crystallography
Use ContextStereoselective glycosylation with predictable activation

Substitution Risks for Phenyl Tetraacetyl-α-thiomannopyranoside


Attempts to substitute Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside with a different thioglycoside donor—even a closely related anomer or a differently protected analog—carry a high risk of failure in stereoselective glycosylation. The α-anomeric configuration is structurally confirmed by X-ray crystallography and is fundamental to its donor properties, as it dictates the stereochemical outcome of the glycosylation reaction. [1] Substituting with the β-anomer or a donor with a different aglycone (e.g., ethyl instead of phenyl) will alter the activation kinetics and the stereoselectivity (α/β ratio) of the glycosidic bond formed. [2] Furthermore, the tetraacetyl protecting group pattern on the mannose ring ensures stability during storage and handling, yet allows for predictable activation under standard conditions (e.g., NIS/TMSOTf), a balance that is not guaranteed with other protection schemes. Therefore, generic substitution cannot be made without risking significant changes in reaction yield, stereocontrol, and overall synthetic efficiency.

Anomer substitution

Using the β-anomer may reverse stereochemical outcome in glycosylation.

Aglycone mismatch

Different thioaryl/alkyl group (e.g., ethyl vs. phenyl) alters activation kinetics and α/β ratio.

Protecting group variation

Alternative protection may shift the stability/reactivity balance and reduce synthetic efficiency.

Comparative Evidence: Phenyl Tetraacetyl-α-thiomannopyranoside


Crystallographic Confirmation of α-Anomer

The α-anomeric configuration of the target compound is not inferred but directly proven by X-ray crystallography. This is a critical differentiator from the β-anomer, which would yield different stereochemical outcomes in glycosylation. The study provides precise unit cell parameters, confirming the solid-state structure and validating the compound's identity. [1]

Anomeric Identity
Head-to-head
Space group P2₁2₁2₁, a=9.173, b=11.574, c=21.199 Å
Confirms α-anomer; essential for stereoselective α-mannosylation
β-Anomer crystallographic data not reported
Carbohydrate Chemistry Crystallography Glycosylation

Glycosylation Yield: Protected vs. Unprotected

The peracetylated donor (target compound) has been shown to provide a high yield (80%) in a model glycosylation reaction to form a ketoheptose derivative. This yield is a direct consequence of its well-balanced reactivity and stability profile, which is not necessarily matched by donors with different protecting groups. [1] A direct comparison with an unprotected thiomannoside donor would likely result in significantly lower yields due to competing side reactions and poor solubility.

Donor Yield
Class-level
80% isolated yield
Reported yield in ketoheptose synthesis
Unprotected donor likely gives lower yield
Synthetic Methodology Glycosyl Donor Reaction Yield

Reactivity: Peracetylated vs. Unprotected Donor

The tetraacetyl protecting groups in the target compound confer a specific reactivity profile, placing it in the 'armed' category of thioglycoside donors. This means it can be activated under relatively mild conditions (e.g., NIS/TMSOTf) and is less prone to hydrolysis compared to its 'superarmed' counterparts or uncontrolled decomposition compared to its unprotected form. [1] This 'armed' yet stable nature is a key differentiator from the unprotected phenyl 1-thio-α-D-mannopyranoside (CAS 77481-62-0), which is less reactive and more difficult to handle, and from 'disarmed' donors which require harsher activation conditions.

Reactivity Class
Class-level
‘Armed’ donor activated with NIS/TMSOTf
Predictable, controlled activation under mild conditions
Unprotected or ‘superarmed’ donors may complicate reactivity
Donor Stability Activation Kinetics Reactivity

Bioactive Glycomimetic Precursor

The compound serves as a key precursor for generating aryl and aralkyl 1-thio-α-D-mannopyranosides, which have been specifically synthesized and evaluated for insulin-like and insulin-antagonistic properties. [1] This provides a direct and proven application path that is not documented for many other, more generic thioglycoside donors. Its utility in accessing this specific class of bioactive molecules is a verifiable differentiator.

Precursor Utility
Reported
Precursor to insulin-signaling aryl/aralkyl mannosides
Supports glycomimetic library synthesis
Bioactivity context from Durette et al. 1980; research use only
Glycobiology Chemical Biology Drug Discovery

Applications of Phenyl Tetraacetyl-α-thiomannopyranoside


Polymannosaccharide and Glycan Synthesis

The compound is a key intermediate for synthesizing polymannosaccharides, a class of glycans critical for studying host-pathogen interactions, immune responses, and as components of glycoconjugate vaccines. [1] Its confirmed α-anomeric configuration and 'armed' reactivity profile enable the reliable and stereoselective construction of α-mannosidic linkages, a requirement for mimicking natural high-mannose structures. [2]

Insulin-Modulating Glycomimetics

This specific thioglycoside has a validated role as the direct precursor for synthesizing a library of aryl and aralkyl 1-thio-α-D-mannopyranosides. These derivatives were purposefully created and evaluated for their insulin-like and insulin-antagonistic activities. [1] This established synthetic route makes the compound a strategic starting material for research programs focused on developing novel glycomimetics for metabolic disease.

Ketoheptose Building Block Synthesis

The compound has been demonstrated to serve as an effective glycosyl donor in the efficient, high-yielding (80%) synthesis of ketoheptose derivatives. [1] Ketoheptoses are found in various bacterial polysaccharides and natural products. Access to these building blocks is crucial for the synthesis of complex carbohydrates for biological evaluation and drug discovery, and this donor provides a reliable entry point.

Application
Selection Property
Validation Focus
Polymannosaccharide & glycan synthesis
α-Anomeric thioglycoside donor
Stereoselective α-mannosylation efficiency
Insulin-signaling glycomimetic research
Reported precursor utility
Aryl/aralkyl mannoside library synthesis & bioactivity screening
Ketoheptose building block synthesis
Protected donor reactivity
Glycosylation yield and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.